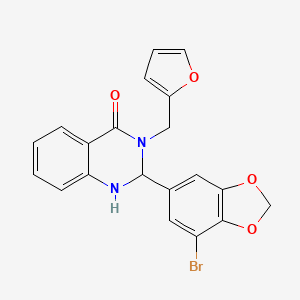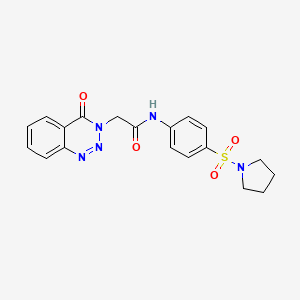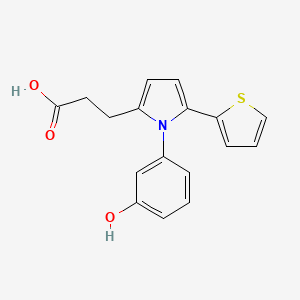![molecular formula C19H12N2O4S B10805293 4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B10805293.png)
4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-314467 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-314467 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes reactions such as nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of WAY-314467 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-314467 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-314467 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
WAY-314467 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of WAY-314467 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind selectively to its targets, influencing processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
WAY-314467 can be compared with other compounds that have similar structures or biological activities. Some of these similar compounds include:
WAY-151693: Known for its interactions with collagenase and other enzymes.
WAY-329764: An antibacterial agent with applications in aquaculture.
The uniqueness of WAY-314467 lies in its specific binding properties and the range of reactions it can undergo, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C19H12N2O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C19H12N2O4S/c22-17(23)11-5-7-13(8-6-11)20-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,20,21)(H,22,23) |
InChI Key |
BBLHJIPPKXCMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B10805223.png)
![8-(2-chlorophenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10805253.png)
![4-amino-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one](/img/structure/B10805257.png)

![N-Cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10805267.png)
![2-Hydroxy-4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10805268.png)

![3-[2-(4-Hydroxyanilino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10805276.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B10805284.png)

![N-(2,6-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B10805299.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805306.png)
![N-(3,4-Dimethylphenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B10805308.png)
